

# Spectroscopic Data of Piptocarphin F: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for the natural product **Piptocarphin F**. Due to the limited availability of specific experimental data for **Piptocarphin F** in publicly accessible literature, this document presents an illustrative collection of spectroscopic information based on typical values for similar sesquiterpenoid lactones. The methodologies and data presentation formats are designed to serve as a practical template for researchers engaged in the isolation, characterization, and development of natural products.

### **Data Presentation**

The following tables summarize the illustrative spectroscopic data for **Piptocarphin F**.

# Table 1: <sup>1</sup>H NMR Spectroscopic Data (500 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)	Multiplicity	J (Hz)
1	5.10	dd	10.5, 3.0
2α	2.15	m	
2β	1.90	m	_
3	2.50	m	
5	5.30	d	10.0
6	4.80	t	9.5
7	2.80	m	
9α	2.25	m	
9β	2.05	m	
13α	6.20	d	3.5
13β	5.80	d	3.0
14	1.15	S	
15	1.25	S	_
OAc	2.05	S	

Table 2: <sup>13</sup>C NMR Spectroscopic Data (125 MHz, CDCl<sub>3</sub>)



Position	δ (ppm)
1	82.5
2	35.0
3	40.2
4	140.1
5	125.8
6	75.3
7	50.1
8	45.6
9	38.2
10	148.5
11	135.7
12	170.2
13	121.9
14	18.5
15	21.3
OAc (C=O)	170.5
OAc (CH₃)	21.1

**Table 3: Infrared (IR) Spectroscopic Data** 



Wavenumber (cm <sup>-1</sup> )	Assignment
3450	O-H stretch
1765	y-lactone C=O stretch
1735	Ester C=O stretch
1660	C=C stretch
1240	C-O stretch

Table 4: Mass Spectrometry (MS) Data

lon	m/z
[M+H]+	349.1648
[M+Na]+	371.1467

# **Experimental Protocols**

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of purified **Piptocarphin F** is dissolved in 0.5 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are recorded on a 500 MHz NMR spectrometer.
- ¹H NMR Acquisition: Proton spectra are acquired with a spectral width of 12 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ¹³C NMR Acquisition: Carbon spectra are acquired with a spectral width of 200 ppm, a relaxation delay of 2.0 s, and 1024 scans. Proton decoupling is applied during acquisition.



#### Infrared (IR) Spectroscopy

- Sample Preparation: A thin film of purified Piptocarphin F is prepared by dissolving a small amount of the compound in chloroform and evaporating the solvent on a potassium bromide (KBr) salt plate.
- Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FT-IR) spectrometer.
- Acquisition: The spectrum is obtained by accumulating 32 scans at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the clean KBr plate is subtracted from the sample spectrum.

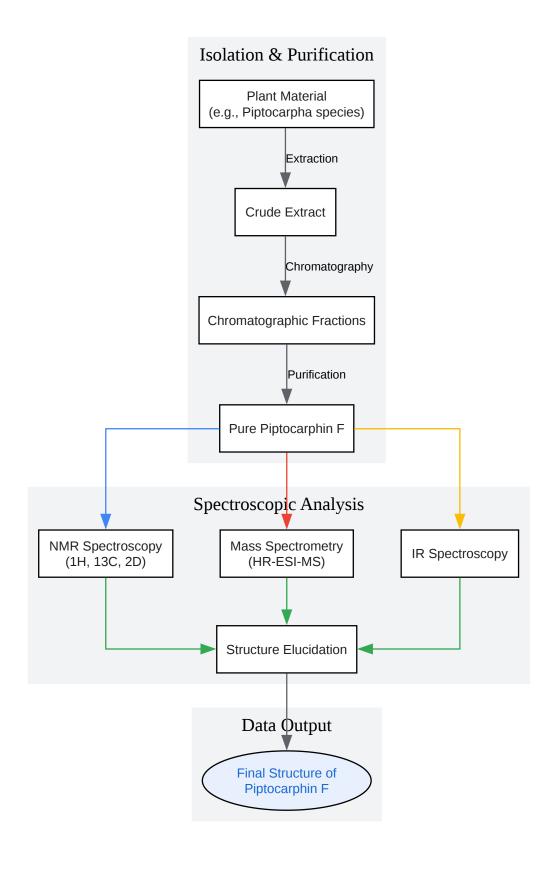
#### Mass Spectrometry (MS)

- Sample Preparation: A solution of **Piptocarphin F** (1 mg/mL) is prepared in methanol.
- Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
- Acquisition: The sample is introduced into the mass spectrometer via direct infusion at a flow rate of 5 μL/min. The analysis is performed in positive ion mode with a capillary voltage of 3.5 kV and a drying gas temperature of 300 °C.

## **Visualizations**

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a natural product like **Piptocarphin F**. As no specific signaling pathway for **Piptocarphin F** has been definitively established in the literature, a relevant pathway diagram cannot be provided at this time.

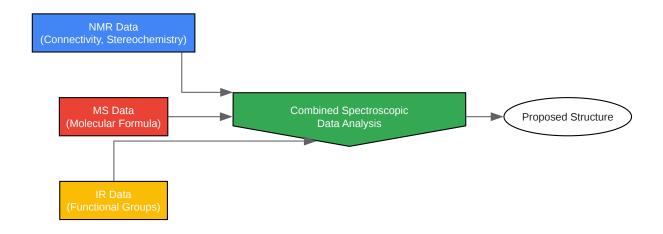




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Caption: Workflow for the isolation and spectroscopic analysis of **Piptocarphin F**.





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Caption: Logical integration of spectroscopic data for structure elucidation.

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